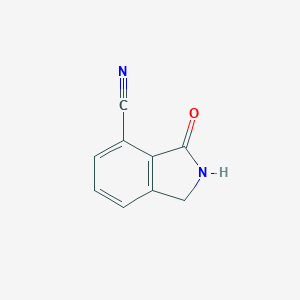

3-Oxoisoindoline-4-carbonitrile

説明

特性

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMSIZMELRTBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563021 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129221-89-2 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxoisoindoline-4-carbonitrile: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Oxoisoindoline-4-carbonitrile, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The isoindolinone core is a privileged structure found in numerous clinically relevant molecules, and the strategic placement of a carbonitrile group at the 4-position offers a versatile handle for synthetic elaboration.[1][2] This document delineates the molecule's physicochemical properties, outlines plausible and detailed synthetic routes, explores its chemical reactivity at key functional sites, and discusses its potential as a pivotal building block in drug discovery, particularly in the development of targeted therapies like PARP inhibitors.[3] The insights herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development programs.

Introduction: The Strategic Value of the Isoindolinone Scaffold

The isoindolinone framework, a bicyclic structure featuring a fused benzene and γ-lactam ring, is a cornerstone in modern medicinal chemistry.[1][4] Its rigid, planar geometry and specific hydrogen bonding capabilities allow it to effectively mimic the nicotinamide moiety of NAD+, making it a highly effective pharmacophore for inhibiting key enzymes involved in disease pathology.[3] Derivatives of this core are associated with a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[5][6]

3-Oxoisoindoline-4-carbonitrile (CAS No. 129221-89-2) emerges as a particularly valuable intermediate. The nitrile group is not merely a structural component; it is a gateway for diverse chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other functional groups, enabling the systematic exploration of chemical space around the core scaffold.[7][8] This guide will provide the foundational chemical knowledge required to harness the full synthetic potential of this molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in a laboratory setting. The key properties of 3-Oxoisoindoline-4-carbonitrile are summarized below.

| Property | Value | Source / Rationale |

| CAS Number | 129221-89-2 | [9][10][11] |

| Molecular Formula | C₉H₆N₂O | Calculated from structure. |

| Molecular Weight | 158.16 g/mol | Calculated from structure. |

| Appearance | Expected to be a white to off-white solid | Based on the general properties of related isoindolinone and aromatic nitrile compounds.[4] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF). | Inferred from the structure, which contains both polar (lactam, nitrile) and nonpolar (benzene ring) components. |

| ¹H NMR (Expected) | Aromatic protons (3H, multiplet, ~7.5-8.0 ppm), CH₂ protons (2H, singlet, ~4.5 ppm), NH proton (1H, broad singlet, ~8.5-9.5 ppm). | Chemical shifts are estimations based on the deshielding effects of the aromatic ring, carbonyl, and nitrile groups. The lactam NH proton is typically broad and downfield. |

| ¹³C NMR (Expected) | Aromatic carbons (~120-145 ppm), C≡N (~115-120 ppm), C=O (~165-170 ppm), CH₂ (~45-50 ppm). | The carbonyl and nitrile carbons are key diagnostic peaks. |

| IR Spectroscopy (Expected) | ~3200 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch, lactam), ~1600 cm⁻¹ (C=C aromatic stretch). | These characteristic vibrational frequencies provide definitive evidence for the presence of the key functional groups. |

Synthesis of 3-Oxoisoindoline-4-carbonitrile

Proposed Synthetic Pathway

The diagram below illustrates the proposed synthetic transformation.

Caption: Proposed synthesis of 3-Oxoisoindoline-4-carbonitrile via reductive amination and cyclization.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Objective: To synthesize 3-Oxoisoindoline-4-carbonitrile from 3-Cyano-2-formylbenzoic acid.

Materials:

-

3-Cyano-2-formylbenzoic acid (1.0 eq)[13]

-

Ammonium acetate (1.5 - 2.0 eq)

-

Ethanol (or another suitable high-boiling solvent like Toluene with a Dean-Stark trap)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Cyano-2-formylbenzoic acid (1.0 eq) and ammonium acetate (1.5 eq). Add ethanol to create a suspension with a concentration of approximately 0.1-0.2 M.

-

Rationale: Ammonium acetate serves as the ammonia source for the initial formation of an imine with the aldehyde. Using it in excess drives the equilibrium towards the product. Ethanol is a common, relatively green solvent suitable for reflux conditions.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.

-

Rationale: The elevated temperature facilitates both the initial imine formation and the subsequent intramolecular cyclization (lactam formation), which involves the loss of a water molecule. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

-

Work-up and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the residue and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting acid), and brine.

-

Rationale: This standard aqueous work-up removes the inorganic salts and any remaining acidic starting material, isolating the neutral organic product in the ethyl acetate layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

-

Rationale: Chromatography is necessary to remove non-polar impurities and any side products, yielding the pure 3-Oxoisoindoline-4-carbonitrile.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity: A Hub for Molecular Diversification

The true value of 3-Oxoisoindoline-4-carbonitrile lies in its predictable and versatile reactivity. The molecule possesses three primary sites for chemical modification: the lactam nitrogen, the carbonitrile group, and the aromatic ring.

Caption: Key reactivity pathways of 3-Oxoisoindoline-4-carbonitrile.

Reactions at the Lactam Nitrogen (N-2)

The nitrogen atom of the lactam is a key site for modification. The N-H bond is weakly acidic and can be deprotonated with a suitable base.

-

N-Alkylation: Treatment with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide (e.g., methyl iodide, benzyl bromide) readily installs an alkyl group.[14][15]

-

Significance: This reaction is fundamental in drug design. Alkylation removes a hydrogen bond donor, increases lipophilicity, and can introduce vectors for interacting with specific pockets in a biological target. This can profoundly impact cell permeability and pharmacokinetic properties.

-

Reactions of the Carbonitrile Group (C-4)

The nitrile is arguably the most versatile functional group on the scaffold.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid (3-oxo-isoindoline-4-carboxylic acid) under either strong acidic (e.g., H₂SO₄/H₂O, reflux) or basic (e.g., NaOH/H₂O, reflux) conditions.[8][16][17][18]

-

Significance: The resulting carboxylic acid is a crucial intermediate for forming amides, esters, and other derivatives, making it a cornerstone of library synthesis for structure-activity relationship (SAR) studies.

-

-

Reduction to Primary Amine: The nitrile can be reduced to a primary amine (4-(aminomethyl)-3-oxoisoindoline) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (H₂, Pd/C).[19][20][21][22]

-

Significance: This transformation introduces a basic center into the molecule, which can be used to form salts to improve aqueous solubility or to interact with acidic residues (e.g., aspartate, glutamate) in a protein active site.

-

-

Conversion to Tetrazole: In a key medicinal chemistry transformation, the nitrile can undergo a [3+2] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid) to form a tetrazole ring.

-

Significance: The tetrazole group is a well-established bioisostere for a carboxylic acid. It maintains a similar acidic pKa and spatial arrangement but offers improved metabolic stability and cell permeability compared to the corresponding acid.

-

Reactions on the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents must be considered. The lactam ring is an ortho-, para-directing activator, while the nitrile group is a meta-directing deactivator. The outcome of an EAS reaction (e.g., nitration, halogenation) will depend on the precise reaction conditions, but substitution is most likely to occur at the C-5 or C-7 positions.

Applications in Drug Discovery and Materials Science

The 3-Oxoisoindoline-4-carbonitrile scaffold is primed for application in several high-value research areas.

Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The isoindolinone core is a known PARP-inhibiting pharmacophore due to its structural resemblance to the nicotinamide portion of NAD+, the natural substrate for PARP.[3]

Caption: Workflow for using 3-Oxoisoindoline-4-carbonitrile in a drug discovery program.

3-Oxoisoindoline-4-carbonitrile serves as an ideal starting point. The lactam nitrogen can be alkylated to occupy the ribose-phosphate binding region of the enzyme, while the nitrile at C-4 provides a synthetic handle to introduce groups that can interact with the adenosine-binding site, allowing for the development of potent and selective inhibitors. Recent studies highlight that isoindolinone derivatives possess physicochemical properties conducive to penetrating the blood-brain barrier, making them attractive for treating CNS cancers.[3]

Building Block for Other Biologically Active Molecules

Beyond PARP, the isoindolinone core is present in molecules with diverse activities.[6][23] By leveraging the reactivity of the nitrile group, this scaffold can be used to synthesize libraries of compounds for screening against other targets, such as kinases, histone deacetylases (HDACs), and various receptors.

Potential in Materials Science

The rigid, planar structure and the presence of polar functional groups suggest potential applications in materials science. The nitrile group can participate in polymerization reactions or be used to tune the electronic properties of organic materials, making derivatives of this molecule potential candidates for organic light-emitting diodes (OLEDs) or other advanced materials.[24]

Summary and Future Outlook

3-Oxoisoindoline-4-carbonitrile is a high-potential molecular scaffold that combines the privileged isoindolinone core with a strategically placed, synthetically versatile nitrile group. Its robust chemical nature and predictable reactivity make it an ideal starting point for the synthesis of diverse chemical libraries. The clear and compelling application in the development of next-generation PARP inhibitors for oncology underscores its immediate value to the drug discovery community. Future research should focus on the large-scale synthesis of this intermediate and the exploration of its derivatives against a wide range of biological targets to fully unlock its therapeutic potential.

References

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

- Levin, R. H. (1975). U.S. Patent No. 3,920,670. Washington, DC: U.S.

-

Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. [Link]

-

Clark, J. (2015). Reducing nitriles to primary amines. Chemguide. [Link]

- Levin, R. H. (1978). U.S. Patent No. 4,069,248. Washington, DC: U.S.

-

ResearchGate. (n.d.). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Wieber, G. M., & König, B. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 243-261. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

ResearchGate. (n.d.). Natural products and other medicinal drug candidates with isoindolinone nucleus. [Link]

-

Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-oxoisoindoline-1-carbonitrile 4 catalyzed by NH2SO3H. [Link]

-

De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-248. [Link]

-

Stangeland, E. L., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

-

Kamal, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(14), 5543. [Link]

-

Tan, A., & Alp, C. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-184. [Link]

-

MySkinRecipes. (n.d.). Heterocyclic Nitriles. [Link]

-

ChemRxiv. (2024). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. [Link]

-

Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. [Link]

-

AccelaChem. (n.d.). 7-Fluoro-4-nitro-1-isoindolinone. [Link]

-

Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2533-2539. [Link]

-

Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(6), 846. [Link]

-

ChemBK. (n.d.). 3-Oxoisoindoline-4-carbonitrile. [Link]

Sources

- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. N/A,7-Fluoro-4-nitro-1-isoindolinone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. oxoisoindoline| Ambeed [ambeed.com]

- 11. 3-Oxoisoindoline-4-carbonitrile Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. Buy 3-Cyano-2-formylbenzoic acid [smolecule.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. mdpi.com [mdpi.com]

- 16. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]

- 17. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]

- 18. organicchemistrytutor.com [organicchemistrytutor.com]

- 19. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. acgpubs.org [acgpubs.org]

3-Oxoisoindoline-4-carbonitrile CAS number 129221-89-2

An In-Depth Technical Guide to 3-Oxoisoindoline-4-carbonitrile (CAS No. 129221-89-2)

A Core Component in Modern Medicinal Chemistry

This guide offers a comprehensive technical overview of 3-Oxoisoindoline-4-carbonitrile, a pivotal heterocyclic building block in contemporary drug discovery and development. Beyond a mere recitation of facts, this document delves into the synthetic strategies, chemical properties, and critical applications that underscore its significance for researchers and scientists in the pharmaceutical industry.

Molecular Overview and Physicochemical Properties

3-Oxoisoindoline-4-carbonitrile, with the CAS number 129221-89-2, is a bicyclic compound featuring a fused benzene and a γ-lactam ring, further functionalized with a nitrile group.[1][2][3] This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of 3-Oxoisoindoline-4-carbonitrile

| Property | Value | Source |

| CAS Number | 129221-89-2 | [1][2] |

| Molecular Formula | C₉H₆N₂O | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][4] |

| IUPAC Name | 3-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | [2] |

| Canonical SMILES | C1C2=C(C(=CC=C2)C#N)C(=O)N1 | [1] |

| LogP | 1.13048 | [2] |

| Polar Surface Area | 52.89 Ų | [2][4] |

| Storage Conditions | Sealed in dry, room temperature | [1] |

Synthesis and Chemical Reactivity

A general and efficient method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives involves a one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) with sulfamic acid as a catalyst.[7][8] This suggests that a similar approach, potentially starting from 2-carboxy-3-cyanobenzaldehyde or a related precursor, could be a viable route.

The reactivity of 3-Oxoisoindoline-4-carbonitrile is primarily dictated by the lactam functionality and the nitrile group. The lactam nitrogen can be alkylated or acylated, and the carbonyl group can undergo reactions typical of amides. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

Critical Role as a Pharmaceutical Intermediate: The Lenalidomide Case Study

The most prominent application of 3-Oxoisoindoline-4-carbonitrile is as a key intermediate in the synthesis of Lenalidomide.[9][10][11] Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[9]

The synthesis of Lenalidomide from its nitro precursor, 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a critical step.[10][12][13] This precursor is synthesized via the condensation of a brominated methyl 2-methyl-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[9][10] The subsequent reduction of the nitro group to an amine yields Lenalidomide.[10][12] While 3-Oxoisoindoline-4-carbonitrile is not directly on this specific pathway, its structural similarity and the presence of the key isoindolinone core highlight its importance as a building block for analogous and next-generation immunomodulatory drugs.

Spectroscopic Characterization: A Guide for the Bench Chemist

For a molecule like 3-Oxoisoindoline-4-carbonitrile, a combination of NMR, IR, and mass spectrometry is essential for unambiguous identification and purity assessment. While specific spectra for this compound are not provided in the search results, a predictive analysis based on its structure is outlined below. This serves as a practical guide for researchers handling this compound.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the isoindolinone ring. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The CH₂ group of the lactam ring would typically present as a singlet around 4.5 ppm.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the lactam (around 170 ppm), the nitrile carbon (around 115-120 ppm), and the aromatic carbons (in the 120-140 ppm region). The methylene carbon should appear further upfield.

4.3. Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include a strong absorption for the C=O stretch of the lactam at approximately 1680-1700 cm⁻¹, and a sharp, medium intensity peak for the C≡N stretch around 2220-2230 cm⁻¹.[14] The N-H stretch of the lactam will be visible as a broad peak in the region of 3200-3400 cm⁻¹.

4.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) at m/z 158, corresponding to the molecular weight of the compound.[14]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical intermediate. 3-Oxoisoindoline-4-carbonitrile should be stored in a tightly sealed container in a dry, room-temperature environment.[1] Safety data sheets (SDS) for structurally related compounds emphasize the need for personal protective equipment, including gloves, safety glasses, and a lab coat.[15][16][17][18] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

3-Oxoisoindoline-4-carbonitrile is a valuable and versatile building block in medicinal chemistry. Its significance is firmly established through its role as a precursor in the synthesis of important pharmaceuticals like Lenalidomide. The isoindolinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[19] As such, the demand for and exploration of derivatives of 3-Oxoisoindoline-4-carbonitrile are expected to grow, further solidifying its importance in the landscape of drug discovery.

Visualizing Synthetic Pathways and Molecular Logic

To better illustrate the relationships and potential synthetic transformations involving the isoindolinone core, the following diagrams are provided.

Diagram 1: General Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles

Caption: One-pot, three-component synthesis.

Diagram 2: The Role of the Isoindolinone Core in Lenalidomide Synthesis

Caption: Key steps in Lenalidomide synthesis.

References

-

Hu, L.-J., Zhan, Z.-J., Lei, M., & Hu, L.-H. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. Archive for Organic Chemistry, 2013(3), 189-198. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. Retrieved from [Link]

- Ponomaryov, A., et al. (2015). A process for the preparation of lenalidomide.

-

Kumar, S., & Kumar, R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Chaulet, J.-F., et al. (2011). Alternative synthesis of lenalidomide. ResearchGate. [Link]

-

PubChem. (n.d.). 3-Oxoisoindoline-5-carbonitrile. Retrieved from [Link]

- Reddy's Laboratories Ltd. (2016). An improved process for synthesis of lenalidomide.

-

Soto, J., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

-

ResearchGate. (2013). A facile and efficient method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives catalyzed by sulfamic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ChemBK. (2024). 3-Oxoisoindoline-4-carbonitrile. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

PubMed. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Retrieved from [Link]

-

Beilstein Journals. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

Sources

- 1. 129221-89-2|3-Oxoisoindoline-4-carbonitrile|BLD Pharm [bldpharm.com]

- 2. china.guidechem.com [china.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 3-Oxoisoindoline-5-carbonitrile | C9H6N2O | CID 19788109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 12. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 13. Lenalidomide synthesis - chemicalbook [chemicalbook.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. mdpi.com [mdpi.com]

Spectroscopic Profiling of 3-Oxoisoindoline-4-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Oxoisoindoline-4-carbonitrile (CAS No. 129221-89-2). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental spectra for this specific isomer, this guide leverages predictive methodologies based on established spectroscopic principles and comparative analysis with related isoindolinone structures.

Introduction to 3-Oxoisoindoline-4-carbonitrile

3-Oxoisoindoline-4-carbonitrile belongs to the isoindolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the nitrile group at the 4-position of the isoindolinone core can significantly influence its chemical reactivity, and physicochemical properties, making a thorough spectroscopic understanding essential for its application in research and development.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Oxoisoindoline-4-carbonitrile, offering a foundational understanding for its identification and characterization.

Molecular Structure:

Caption: Molecular structure of 3-Oxoisoindoline-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Oxoisoindoline-4-carbonitrile are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns due to spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on N | ~8.5 - 9.5 | Singlet (broad) | - |

| Ar-H | ~7.8 - 8.2 | Multiplet | ~7-8 |

| Ar-H | ~7.6 - 7.9 | Multiplet | ~7-8 |

| Ar-H | ~7.4 - 7.7 | Multiplet | ~7-8 |

| CH₂ | ~4.5 | Singlet | - |

Rationale for Predictions:

-

Amide Proton (N-H): The proton attached to the nitrogen is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and will likely appear as a broad singlet.

-

Aromatic Protons: The three aromatic protons will be in the typical downfield region for aromatic compounds. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the carbonyl and nitrile groups. The ortho, meta, and para relationships will dictate the observed multiplicities, likely resulting in a complex multiplet.

-

Methylene Protons (CH₂): The two protons of the methylene group in the isoindolinone ring are chemically equivalent and are expected to appear as a singlet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 - 175 |

| Aromatic C-CN | ~110 - 120 |

| Aromatic C | ~125 - 145 |

| C≡N (Nitrile) | ~115 - 125 |

| CH₂ | ~45 - 55 |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 125-145 ppm. The carbon attached to the electron-withdrawing nitrile group (C-CN) is expected to be shifted further downfield compared to the other aromatic carbons.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.

-

Methylene Carbon (CH₂): The methylene carbon will be found in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: Standard workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid 3-Oxoisoindoline-4-carbonitrile.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d6 is often a good choice for nitrogen-containing heterocycles as it can help in observing exchangeable protons like the N-H proton.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |

| C=O Stretch (Amide) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Rationale for Predictions:

-

N-H Stretch: The stretching vibration of the N-H bond in the amide will appear as a medium intensity band in the 3200-3400 cm⁻¹ region.

-

C≡N Stretch: The nitrile group has a very characteristic and strong, sharp absorption band in the 2220-2260 cm⁻¹ region, which is often a key diagnostic peak.

-

C=O Stretch: The amide carbonyl group will exhibit a strong absorption band in the 1680-1720 cm⁻¹ range.

-

Aromatic C=C and C-H Stretches: The aromatic ring will show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Workflow for IR Spectrum Acquisition:

Caption: Standard workflow for IR analysis.

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if soluble): Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular weight of 3-Oxoisoindoline-4-carbonitrile (C₉H₆N₂O) is 158.16 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at m/z = 158.

-

Major Fragmentation Pathways:

-

Loss of CO (m/z = 130) is a common fragmentation pathway for carbonyl-containing compounds.

-

Loss of HCN (m/z = 131) from the nitrile group and the ring.

-

Further fragmentation of the aromatic ring system.

-

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrum Acquisition:

Caption: Standard workflow for MS analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by coupling with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 3-Oxoisoindoline-4-carbonitrile. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for scientists working with this compound. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation.

References

As this guide is based on predictive data and general spectroscopic principles, direct literature references for the experimental spectra of 3-Oxoisoindoline-4-carbonitrile are not available at the time of writing. The predictions are derived from foundational knowledge in spectroscopic interpretation, for which numerous textbooks and databases are available. For comparative data on related isoindolinone structures, researchers are encouraged to consult chemical databases such as PubChem and scientific literature search engines.

-

PubChem. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The 4-Cyanoisoindolinone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-cyanoisoindolinone scaffold has emerged as a cornerstone in contemporary medicinal chemistry, most notably as the core structural element of the highly successful immunomodulatory imide drugs (IMiDs) and a versatile handle for the development of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of the 4-cyanoisoindolinone core, from its fundamental synthesis and chemical properties to its intricate mechanism of action as a molecular glue that modulates the activity of the E3 ubiquitin ligase cereblon (CRBN). We will delve into the structure-activity relationships that govern its biological effects, detail key experimental protocols for its evaluation, and explore its expanding therapeutic applications and future potential in drug discovery.

Introduction: The Rise of a Privileged Scaffold

The isoindolinone ring system, a bicyclic lactam, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. However, the introduction of a cyano group at the 4-position has endowed this motif with a unique and powerful biological activity: the ability to recruit and modulate the substrate specificity of the E3 ubiquitin ligase cereblon (CRBN). This discovery has revolutionized the treatment of certain hematological malignancies and opened up new avenues for therapeutic intervention through targeted protein degradation.

The archetypal members of this class, lenalidomide and pomalidomide, have demonstrated remarkable clinical efficacy in multiple myeloma and other B-cell malignancies.[1][2] Their mechanism of action, which involves hijacking the cellular protein degradation machinery, has paved the way for the rational design of novel therapeutics, including a new generation of molecular glues and PROTACs that utilize the 4-cyanoisoindolinone scaffold as a CRBN-directing moiety.[3][4]

Synthesis and Chemical Properties of the 4-Cyanoisoindolinone Core

The synthesis of the 4-cyanoisoindolinone scaffold, particularly in the context of its incorporation into larger molecules like lenalidomide and its analogs, typically involves a multi-step process. A common strategy begins with a substituted methyl benzoate, which undergoes a series of transformations to build the isoindolinone ring system.

A general synthetic approach involves the initial nitration of a suitable benzoic acid derivative, followed by bromination of the methyl group. This intermediate can then be reacted with 3-aminopiperidine-2,6-dione (the glutarimide moiety) to form the isoindolinone ring. The nitro group is then reduced to an amine, which can be subsequently converted to the cyano group via a Sandmeyer reaction.

While a specific, detailed, publicly available protocol for the direct synthesis of a simple, unfunctionalized 4-cyanoisoindolinone is not readily found, the synthesis of related compounds like lenalidomide provides a clear roadmap. For instance, the preparation of lenalidomide often starts from methyl 2-methyl-3-nitrobenzoate.[5][6] This starting material is brominated at the methyl group to yield methyl 2-(bromomethyl)-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine to yield 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[7] The nitro group is subsequently reduced to an amine, for example, through catalytic hydrogenation, to give lenalidomide.[8] Although not explicitly for a 4-cyano derivative, this route highlights the key steps in constructing the core isoindolinone structure.

The cyano group at the 4-position significantly influences the electronic properties of the aromatic ring, enhancing its interaction with the cereblon binding pocket. This electron-withdrawing group is crucial for the molecule's ability to act as a molecular glue.

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

The biological activity of 4-cyanoisoindolinone-containing compounds is primarily mediated through their high-affinity binding to cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[9][10] By binding to a specific pocket on CRBN, these molecules induce a conformational change that alters the substrate specificity of the E3 ligase complex.[11] This "molecular glue" effect leads to the recruitment of neo-substrates, proteins that are not normally targeted by CRL4-CRBN, for ubiquitination and subsequent degradation by the proteasome.[4]

Figure 1. PROTAC-mediated protein degradation pathway.

In the case of lenalidomide and pomalidomide, the neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these factors is a key driver of the anti-myeloma activity of these drugs. The 4-cyanoisoindolinone scaffold has also been instrumental in the development of PROTACs, where it serves as the CRBN-binding ligand, tethered via a linker to a moiety that binds to a target protein of interest, thereby inducing its degradation.[3][4]

One of the downstream consequences of this mechanism is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[12] By modulating the immune system through the degradation of key transcription factors, 4-cyanoisoindolinone-based compounds can effectively downregulate the expression of pro-inflammatory cytokines like TNF-α.

Therapeutic Applications

The unique mechanism of action of the 4-cyanoisoindolinone scaffold has led to its successful application in several therapeutic areas:

-

Oncology: Lenalidomide and pomalidomide are approved for the treatment of multiple myeloma and other hematological malignancies.[1][2] The targeted degradation of Ikaros and Aiolos has proven to be a highly effective anti-cancer strategy.

-

Inflammatory Diseases: The ability of these compounds to inhibit TNF-α production makes them promising candidates for the treatment of inflammatory and autoimmune disorders.[12]

-

Targeted Protein Degradation: The 4-cyanoisoindolinone core is a widely used E3 ligase ligand in the development of PROTACs, a rapidly expanding field of drug discovery that aims to target previously "undruggable" proteins for degradation.[3][4]

Structure-Activity Relationships (SAR)

Table 1: Qualitative Structure-Activity Relationships for Cereblon Binding

| Position of Modification | Structural Change | Impact on Cereblon Binding | Reference |

| Isoindolinone 4-position | Amino group (Pomalidomide) | High Affinity | [10] |

| Isoindolinone 4-position | Methyl or Chloro group | Potent TNF-α inhibition | [5] |

| Isoindolinone 5-position | Phenyl group | Reduced potency compared to 4-substitution | [13] |

| Glutarimide Ring | Unmodified | Essential for binding | [14] |

| Glutarimide Ring | Fluorination | Increased affinity | [14] |

Note: This table is a qualitative summary based on available literature for related isoindolinone derivatives, as a comprehensive quantitative SAR table for a series of 4-cyanoisoindolinone analogs is not publicly available.

Key takeaways from SAR studies include:

-

The Glutarimide Moiety: The intact glutarimide ring is essential for binding to the tri-tryptophan pocket of cereblon.[9][14]

-

Substitution on the Isoindolinone Ring: The nature and position of substituents on the phthaloyl ring of the isoindolinone core dramatically influence both binding affinity and the neo-substrate specificity of the CRL4-CRBN complex.[13] For instance, an amino group at the 4-position, as seen in lenalidomide and pomalidomide, is critical for the degradation of Ikaros and Aiolos.

-

The Cyano Group: While not present in the first-generation thalidomide, the 4-cyano group in later analogs is a key contributor to the enhanced cereblon binding and immunomodulatory effects.

Figure 2. Conceptual SAR of the 4-Cyanoisoindolinone Scaffold.

Experimental Protocols

The evaluation of 4-cyanoisoindolinone derivatives typically involves a combination of biophysical, biochemical, and cell-based assays. Below are representative protocols for two key assays.

Cereblon Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a compound to cereblon.

Principle: A fluorescently labeled ligand (tracer) that binds to cereblon will have a high fluorescence polarization (FP) value due to its slow tumbling in solution when bound to the larger protein. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the FP signal.

Materials:

-

Purified recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled tracer (e.g., a fluorescent derivative of thalidomide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control.

-

Tracer and Protein Preparation: Prepare a working solution of the fluorescent tracer and CRBN protein in the assay buffer. The final concentrations should be optimized for a robust assay window.

-

Assay Reaction: Add the tracer-protein mixture to all wells of the assay plate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3. Cereblon Binding Assay Workflow.

TNF-α Inhibition Assay (Cell-Based ELISA)

This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates immune cells like macrophages to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

RAW 264.7 murine macrophage cell line (or human peripheral blood mononuclear cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Plate reader capable of measuring absorbance

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for TNF-α secretion.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a colorimetric substrate.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percent inhibition of TNF-α production for each compound concentration and calculate the IC50 value.[12]

Future Outlook

The 4-cyanoisoindolinone scaffold is poised to remain a central player in drug discovery for the foreseeable future. The continued exploration of this privileged motif is expected to yield several key advancements:

-

Novel Molecular Glues: The design of new 4-cyanoisoindolinone derivatives with altered substitution patterns will likely lead to the discovery of molecular glues that can induce the degradation of a wider range of therapeutically relevant proteins.

-

Next-Generation PROTACs: As a validated and potent cereblon ligand, the 4-cyanoisoindolinone core will continue to be a go-to E3 ligase handle for the development of PROTACs targeting a diverse array of disease-causing proteins.

-

Expanded Therapeutic Indications: The immunomodulatory and anti-inflammatory properties of this scaffold suggest its potential for treating a broader range of diseases beyond oncology, including autoimmune disorders and neuroinflammatory conditions.

-

Improved Pharmacokinetic Properties: Medicinal chemistry efforts will likely focus on optimizing the pharmacokinetic and safety profiles of 4-cyanoisoindolinone-based drugs to enhance their clinical utility.

References

- Muller, G. W., et al. (1999). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 9(12), 1625-1630.

- Li, J., et al. (2019). Synthetic routes available for the preparation of pomalidomide derivatives. RSC Advances, 9(28), 15973-15984.

- Huang, D., et al. (2018). New synthesis route for the preparation of pomalidomide.

- Palle, V. P., et al. (2007).

- Organic Chemistry Portal. Synthesis of isoindolinones.

- Wang, M., et al. (2022). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 65(15), 10492-10507.

- Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.

- Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

- Hartmann, M. D., et al. (2018). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Journal of Medicinal Chemistry, 61(21), 9695-9702.

- ChemicalBook. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.

- Google Patents. (2011).

- Google Patents. (2015).

- Google Patents. (2016).

- Google Patents. (2006). US7091353B2 - Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and -2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 216326, Lenalidomide.

- Gandhi, A. K., et al. (2014). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy, 63(8), 811-821.

- Hagner, P. R., et al. (2015). Potential neo-substrates of thalidomide, lenalidomide, pomalidomide, CC-122 and CC-220. Blood Cancer Journal, 5(11), e360.

- Krönke, J., et al. (2014).

- Qin, C., et al. (2018). Novel Azaspirooxindolinone-Based PROTACs for Selective BTK Degradation and Enhanced Anticancer Activity. Journal of Medicinal Chemistry, 61(4), 1347-1360.

- Sun, X., et al. (2019). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy, 4, 49.

- Lacy, M. Q., et al. (2009). Pomalidomide (CC4047) plus low-dose dexamethasone as therapy for relapsed multiple myeloma. Journal of Clinical Oncology, 27(30), 5008-5014.

- Organic Syntheses Procedure. (2007). Oxone®-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Organic Syntheses, 84, 149.

- Petz, F., et al. (2020). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 63(21), 12644-12657.

- Copeland, R. A. (2005). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.

- Khan, I., et al. (2020). Structure of newly identified virtual hits against TNF-α and their IC50 values. Scientific Reports, 10(1), 21199.

- Cho, J. Y., et al. (2001). In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists. Planta Medica, 67(4), 323-328.

- Alam, R., et al. (1995). Synergistic effects of interleukin-4 or interleukin-13 and tumor necrosis factor-alpha on eosinophil activation in vitro. The Journal of Allergy and Clinical Immunology, 96(5), 773-781.

- Kim, J. A., et al. (2005). Inhibitory effect of luteolin on TNF-alpha-induced IL-8 production in human colon epithelial cells. International Immunopharmacology, 5(1), 209-217.

- Vucic, D., et al. (2000). TNF-alpha is the critical mediator of the cyclic AMP-induced apoptosis of CD8+4+ double-positive thymocytes. The Journal of Immunology, 164(4), 1851-1857.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]

- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 7. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]

- 8. patents.justia.com [patents.justia.com]

- 9. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Isoindolinone Nitrile Moiety: A Privileged Scaffold for Targeted Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The isoindolinone core, particularly when functionalized with a nitrile moiety, has emerged as a cornerstone in modern medicinal chemistry, most notably in the development of "molecular glue" degraders. This guide provides an in-depth technical exploration of the biological relevance of the isoindolinone nitrile scaffold, with a primary focus on its role in modulating the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into the mechanistic intricacies of CRBN-mediated protein degradation, explore the critical role of the nitrile group in optimizing ligand-protein interactions, and provide detailed experimental protocols for the characterization of these compelling compounds. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the ubiquitin-proteasome system.

The Rise of the Isoindolinone Scaffold: From Thalidomide to Targeted Protein Degradation

The story of the isoindolinone scaffold is a remarkable journey of scientific discovery, beginning with the tragic history of thalidomide and culminating in the rational design of powerful cancer therapeutics.[1] Initially prescribed as a sedative, thalidomide's teratogenic effects led to its withdrawal.[2] However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, reigniting interest in its therapeutic potential, particularly in the treatment of multiple myeloma.[2][3] This resurgence paved the way for the development of analogs like lenalidomide and pomalidomide, which exhibit enhanced efficacy and a better safety profile.[3][4]

The breakthrough in understanding the mechanism of action of these immunomodulatory drugs (IMiDs®) came with the identification of Cereblon (CRBN) as their primary cellular target.[5][6] CRBN is a substrate receptor within the Cullin-4A ring E3 ubiquitin ligase complex (CRL4^CRBN^).[7] The binding of IMiDs to CRBN effectively "glues" neosubstrate proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[7][8] This discovery of a novel drug modality—the "molecular glue"—has revolutionized the field of drug discovery, opening up avenues to target proteins previously considered "undruggable."[8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The isoindolinone nitrile moiety is at the heart of this elegant mechanism. The core isoindolinone structure provides the foundational scaffold for binding to the CRBN E3 ligase complex. Upon binding, the compound induces a conformational change in the substrate-binding pocket of CRBN, creating a new interface for the recruitment of specific target proteins, known as neosubstrates.

This ternary complex formation (CRBN-ligand-neosubstrate) is the critical step that initiates the degradation cascade. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction by the 26S proteasome. The degradation of these target proteins, which are often transcription factors or other key signaling molecules, disrupts cellular processes that are essential for cancer cell survival and proliferation.

Signaling Pathway Diagram

Caption: Mechanism of isoindolinone nitrile-mediated protein degradation.

The Critical Role of the Nitrile Moiety: Enhancing Potency and Specificity

While the isoindolinone scaffold provides the necessary framework for CRBN binding, the incorporation of a nitrile group has proven to be a key strategy for optimizing the pharmacological properties of these molecules. The nitrile group, with its linear geometry and strong dipole moment, can engage in a variety of non-covalent interactions within the protein binding pocket, significantly influencing binding affinity and selectivity.[9][10]

The nitrile moiety can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein or with bridging water molecules.[9] Furthermore, its electron-withdrawing nature can modulate the electronic properties of the aromatic ring system, influencing stacking interactions and overall binding energetics.[11] Structure-activity relationship (SAR) studies have demonstrated that the presence and position of the nitrile group can dramatically impact the potency and neosubstrate profile of isoindolinone-based CRBN modulators.[9] In some cases, the nitrile group can also serve as a bioisostere for other functional groups, such as a carbonyl or a halogen, offering a means to fine-tune the physicochemical properties of the molecule, including solubility and metabolic stability.[10][12]

Therapeutic Applications: From Multiple Myeloma to Broader Oncology

The clinical success of lenalidomide and pomalidomide in treating multiple myeloma has firmly established the therapeutic value of the isoindolinone scaffold.[3][4] By targeting the degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), these drugs effectively disrupt the survival and proliferation of myeloma cells.[7]

The modular nature of the isoindolinone nitrile moiety has also made it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs).[7] In this approach, the isoindolinone nitrile serves as the E3 ligase-binding element, which is connected via a linker to a "warhead" that targets a specific protein of interest for degradation. This technology has expanded the reach of targeted protein degradation to a wide range of diseases beyond oncology.

Experimental Protocols for Characterization

The successful development of novel isoindolinone nitrile-based therapeutics relies on a robust suite of biochemical and cellular assays to characterize their activity. The following sections provide detailed, step-by-step protocols for key experiments.

Cereblon Binding Assays

Determining the binding affinity of a compound to CRBN is a critical first step in its characterization. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are two commonly used assay formats.

Caption: Workflow for a competitive HTRF Cereblon binding assay.

Detailed HTRF Protocol:

-

Reagent Preparation:

-

Prepare a dilution series of the test compound in the assay buffer.[11]

-

Dilute the GST-tagged human Cereblon protein to the desired concentration in the assay buffer.[4]

-

Prepare a pre-mixed solution of the anti-GST antibody labeled with Europium cryptate (donor) and Thalidomide-Red (acceptor) in the assay buffer.[4]

-

-

Assay Procedure (384-well plate format):

-

Incubation:

-

Seal the plate and incubate at room temperature for 3 hours, protected from light.[13]

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[4]

-

-

Data Analysis:

-

Calculate the HTRF ratio (Signal 665 nm / Signal 620 nm) * 10^4.[13]

-

Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Target Protein Degradation Assays

Once CRBN binding is confirmed, the next step is to assess the compound's ability to induce the degradation of its target neosubstrates. Western blotting is the gold-standard technique for this purpose.

Detailed Western Blot Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., multiple myeloma cell lines) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compound or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., IKZF1) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[14]

-

Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis:

-

Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

-

Capture the chemiluminescent signal using a digital imager.

-

Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

-

Cell Viability Assays

To evaluate the functional consequences of target protein degradation, cell viability assays are performed to determine the cytotoxic or cytostatic effects of the compounds on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Detailed MTT Assay Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

-

Future Directions and Conclusion

The isoindolinone nitrile moiety has undeniably carved out a significant niche in the landscape of modern drug discovery. Its ability to modulate the activity of the Cereblon E3 ligase complex has provided a powerful new strategy for targeting disease-causing proteins. The ongoing exploration of this privileged scaffold is focused on several key areas:

-

Expanding the Neosubstrate Landscape: Identifying novel neosubstrates for CRBN modulation to expand the therapeutic applications of isoindolinone-based compounds.

-

Developing Novel E3 Ligase Binders: Discovering and characterizing new chemical scaffolds that can recruit other E3 ligases, thereby broadening the scope of targeted protein degradation.

-

Optimizing PROTAC Design: Refining linker chemistry and warhead selection to improve the efficacy, selectivity, and pharmacokinetic properties of PROTACs.

References

-

G. G. Fischer, E. S., et al. (2014). The novel mechanism of lenalidomide activity. PMC - NIH. [Link]

-

Bjorklund, C. C., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. PMC - NIH. [Link]

-

Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Mechanism of Action of Thalidomide, Lenalidomide, and Pomalidomide. ResearchGate. [Link]

-

ResearchGate. (n.d.). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]

-

ResearchGate. (n.d.). Representative isoindolinones tested for biological activity. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. NIH. [Link]

-

PubMed. (1999). Amino-substituted Thalidomide Analogs: Potent Inhibitors of TNF-alpha Production. PubMed. [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. [Link]

-

Azure Biosystems. (n.d.). 6 Western Blotting Steps. Azure Biosystems. [Link]

-

PubChem. (n.d.). Thalidomide. PubChem. [Link]

-

Indian Journal of Chemistry. (2000). Note Synthesis of new cyano derivatives on the basis of disubstituted indenones. Indian Journal of Chemistry. [Link]

-

PubMed. (2018). A survey of the role of nitrile groups in protein-ligand interactions. PubMed. [Link]

-

BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. BPS Bioscience. [Link]

-

ResearchGate. (n.d.). (PDF) A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Nitrile groups forming covalent bonding with Ser and with Cys. ResearchGate. [Link]

Sources

- 1. Western blot protocol | Abcam [abcam.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. broadpharm.com [broadpharm.com]

- 4. revvity.com [revvity.com]

- 5. clyte.tech [clyte.tech]

- 6. revvity.com [revvity.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. bosterbio.com [bosterbio.com]

- 15. azurebiosystems.com [azurebiosystems.com]

- 16. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Emergence of a Key Intermediate: A Technical Guide to 3-Oxoisoindoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led to the exploration of a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique three-dimensional architecture for interacting with biological targets. Among these, the isoindolinone core has emerged as a privileged structure, present in a number of approved drugs and clinical candidates.[1][2][3] This guide delves into the discovery and synthetic utility of a crucial, yet often indirectly referenced, building block: 3-Oxoisoindoline-4-carbonitrile . While not a household name in itself, its significance is intrinsically linked to the synthesis of potent, targeted therapies, most notably the Poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[4][5][6] This document will serve as an in-depth technical resource, elucidating the synthetic pathways, mechanistic underpinnings, and practical applications of this pivotal intermediate.

The Isoindolinone Scaffold: A Cornerstone in Medicinal Chemistry

The isoindolinone framework, a bicyclic system comprising a fused benzene and γ-lactam ring, is a recurring motif in a variety of biologically active molecules.[7][8] Its rigid structure provides a well-defined orientation for appended functional groups, enabling precise interactions with enzyme active sites and receptors. The inherent polarity and hydrogen bonding capabilities of the lactam moiety further contribute to its favorable pharmacokinetic properties.

The versatility of the isoindolinone core is demonstrated by its presence in drugs with diverse mechanisms of action, from anti-inflammatory agents to potent anti-cancer drugs.[9][10][11] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a compound's biological activity, selectivity, and metabolic stability. The introduction of a cyano group, in particular, can serve as a valuable synthetic handle for further molecular elaboration and can also contribute to the molecule's overall electronic properties and binding affinity.

Discovery as a Precursor to PARP Inhibitors: The Talazoparib Connection